molecular formula C8H6S4 B11717029 [2,2'-Bithiophene]-5,5'-dithiol CAS No. 58259-03-3

[2,2'-Bithiophene]-5,5'-dithiol

Cat. No.: B11717029
CAS No.: 58259-03-3
M. Wt: 230.4 g/mol
InChI Key: KXJOYLBITYGKEJ-UHFFFAOYSA-N
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Description

[2,2’-Bithiophene]-5,5’-dithiol is an organic compound that belongs to the class of bithiophenes It is characterized by the presence of two thiophene rings connected at the 2-position and substituted with thiol groups at the 5,5’-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bithiophene]-5,5’-dithiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for [2,2’-Bithiophene]-5,5’-dithiol are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bithiophene]-5,5’-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Thiol groups can react with alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiolates.

    Substitution: Formation of thioethers or thioesters.

Mechanism of Action

The mechanism of action of [2,2’-Bithiophene]-5,5’-dithiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2’-Bithiophene]-5,5’-dithiol is unique due to the presence of thiol groups, which impart distinct reactivity and functionality. This makes it particularly valuable in applications requiring thiol chemistry, such as the formation of self-assembled monolayers and the development of thiol-based sensors.

Properties

CAS No.

58259-03-3

Molecular Formula

C8H6S4

Molecular Weight

230.4 g/mol

IUPAC Name

5-(5-sulfanylthiophen-2-yl)thiophene-2-thiol

InChI

InChI=1S/C8H6S4/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4,9-10H

InChI Key

KXJOYLBITYGKEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)S)C2=CC=C(S2)S

Origin of Product

United States

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